PKC-|A translocation inhibitor peptide
Description
Introduction to Protein Kinase C Epsilon Translocation Inhibitor Peptide
Discovery and Development of PKC Isoform-Specific Inhibitors
The development of PKCε-specific inhibitors emerged from efforts to address the limitations of broad-spectrum PKC inhibitors, which lack isoform selectivity and induce off-target effects. Early inhibitors, such as bisindolylmaleimides (e.g., GF 109203X), targeted the ATP-binding pocket of multiple PKC isoforms but exhibited poor specificity. A breakthrough came with the identification of variable (V) regions within PKC isoforms that mediate isoform-specific protein-protein interactions. For PKCε, the V1 region (residues 14–21) was found to mediate binding to RACK2, a scaffold protein critical for its membrane translocation.
Peptide inhibitors derived from the V1 region, such as epsilon-V1-2, were engineered to competitively disrupt PKCε-RACK2 interactions. Myristoylation of these peptides enhanced cell permeability, enabling intracellular delivery without compromising specificity. Subsequent studies demonstrated that these inhibitors suppress PKCε-dependent processes, including cancer cell migration and chemotherapy resistance.
Table 1: Key Milestones in PKCε Inhibitor Development
Structural Classification of PKC Enzymes and Isoform Diversity
PKC enzymes are classified into three subgroups based on structural and activation requirements:
- Classical PKCs (cPKCs: α, βI, βII, γ) : Require diacylglycerol (DAG), phosphatidylserine, and Ca²⁺ for activation.
- Novel PKCs (nPKCs: δ, ε, η, θ) : DAG-dependent but Ca²⁺-independent.
- Atypical PKCs (aPKCs: ζ, ι/λ) : Insensitive to DAG and Ca²⁺.
PKCε, an nPKC, contains a C2 domain that mediates Ca²⁺-independent membrane binding and a V1 region critical for RACK2 interaction. The epsilon-V1-2 peptide mimics residues 14–21 of the PKCε C2 domain, preventing RACK2 engagement and subsequent membrane localization.
Table 2: Structural Features of PKCε and Its Inhibitor Peptide
| Feature | PKCε | epsilon-V1-2 Peptide |
|---|---|---|
| Domain | C2 (residues 1–129) | Derived from C2 (residues 14–21) |
| Key residues | Glu14, Ala15, Val16 | Glu1, Ala2, Val3 (mimetic) |
| Binding partner | RACK2 | Competes for RACK2 binding |
Rationale for Targeting PKCε Translocation in Cellular Signaling
PKCε overexpression is implicated in cancer progression, diabetic complications, and neurodegenerative diseases. Its translocation to membranes activates pro-survival pathways, including NF-κB and ERK1/2, while suppressing apoptosis. In prostate cancer cells, PKCε mediates aspirin-induced P-glycoprotein expression, conferring multidrug resistance. Similarly, in diabetic retinopathy, PKCε activation exacerbates vascular permeability through VEGF signaling.
Translocation inhibitors offer a strategic advantage over catalytic inhibitors by preserving basal PKCε activity while blocking pathological hyperactivation. For example, epsilon-V1-2 reduces glioblastoma cell viability by 60% without affecting non-transformed cells, highlighting its therapeutic window.
Properties
Molecular Formula |
C43H73N13O13 |
|---|---|
Molecular Weight |
980.1 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C43H73N13O13/c1-21(2)16-29(38(63)51-28(10-7-8-14-44)42(67)56-15-9-11-31(56)40(65)55-34(24(6)58)43(68)69)52-39(64)30(19-57)53-41(66)33(22(3)4)54-35(60)23(5)49-37(62)27(12-13-32(46)59)50-36(61)26(45)17-25-18-47-20-48-25/h18,20-24,26-31,33-34,57-58H,7-17,19,44-45H2,1-6H3,(H2,46,59)(H,47,48)(H,49,62)(H,50,61)(H,51,63)(H,52,64)(H,53,66)(H,54,60)(H,55,65)(H,68,69)/t23-,24+,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |
InChI Key |
ICIPIBNUPQEBBH-UJQDVVJTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKC-|A translocation inhibitor peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PKC-|A translocation inhibitor peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be modified through:
Acylation: Addition of acyl groups to enhance stability or cell permeability.
Phosphorylation: Addition of phosphate groups to modulate activity.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products
The primary product is the this compound itself. Modifications, such as myristoylation, can produce derivatives with enhanced properties .
Scientific Research Applications
Therapeutic Applications
1. Cardiovascular Diseases
PKC-α translocation inhibitor peptides have shown promise in treating cardiovascular diseases. For instance, studies indicate that inhibiting PKC-α can reduce cardiac hypertrophy and improve outcomes in models of myocardial infarction . The use of these peptides has been associated with diminished injury during ischemic events and improved cardiac function post-infarction.
2. Diabetes Management
In diabetic models, PKC-α inhibitors have been utilized to enhance insulin signaling and reduce complications associated with diabetes, such as diabetic nephropathy . By targeting specific PKC isozymes involved in glucose metabolism, these peptides can potentially mitigate the adverse effects of hyperglycemia on pancreatic β cells.
3. Cancer Therapy
The role of PKC in cancer progression has led to the exploration of PKC-α inhibitors as potential anticancer agents. Research indicates that these peptides can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis . For example, isozyme-selective inhibitors have demonstrated effectiveness against various cancer types by targeting specific PKC-mediated pathways that promote tumorigenesis .
Table 1: Summary of Research Findings on PKC-α Translocation Inhibitor Peptide
Case Study: Myocardial Infarction
In a pivotal study involving animal models of myocardial infarction, the administration of a PKC-α translocation inhibitor peptide resulted in significant reductions in infarct size and improved cardiac function post-injury. The mechanism was attributed to the inhibition of deleterious signaling pathways activated by PKC-α during ischemic events, highlighting the therapeutic potential of these peptides in acute cardiac care .
Case Study: Diabetes-Induced Complications
Another study focused on diabetic rats demonstrated that treatment with PKC-α inhibitors improved renal function and reduced markers of oxidative stress associated with diabetic nephropathy. This suggests that targeting PKC-α may be beneficial for managing diabetes-related complications through enhanced metabolic control .
Mechanism of Action
The PKC-|A translocation inhibitor peptide exerts its effects by selectively binding to specific PKC isozymes, preventing their translocation to subcellular sites. This inhibition disrupts the activation and function of PKC, thereby modulating downstream signaling pathways. The molecular targets include various PKC isozymes, such as PKC-θ, which plays a role in cancer metastasis and immune cell function .
Comparison with Similar Compounds
Critical Analysis of Research Findings
- Advantages of Translocation Inhibitors :
- Challenges: Peptide stability and delivery: Many require conjugation to cell-penetrating peptides (e.g., TAT) for intracellular efficacy . Limited clinical translation: Only PKCβII inhibitors have entered Phase II trials for diabetic complications .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which PKC-ε translocation inhibitor peptides block PKC isoform activation in cellular signaling pathways?
- Methodological Answer : PKC-ε translocation inhibitors are derived from variable regions of PKC isoforms, such as the V1 domain (e.g., EAVSLKPT for PKCε) or C2 domains (e.g., SLNPEWNET for PKCβ). These peptides competitively inhibit interactions between PKC and scaffold proteins like RACK (Receptor for Activated C Kinase), preventing membrane translocation and subsequent activation . For example, PKCε inhibitor peptides disrupt FcγR-mediated phagocytosis by blocking PKCε localization to phagosomes . To validate efficacy, use immunoblotting to monitor PKCε membrane/cytosolic fractionation or FRET-based assays to track real-time translocation .
Q. How do researchers select appropriate cellular models to study PKC-ε translocation inhibitor peptides?
- Methodological Answer : Cell lines with endogenous PKCε overexpression or disease-specific PKC dysregulation are ideal. For example:
- RAW 264.7 macrophages : Used to study PKCε upregulation during infection (4.5-fold increase in PKCε expression) and inhibitor effects on ERK/p38 phosphorylation .
- CaCo-2 colon cancer cells : Demonstrate PKCα/β isoform-specific roles in proliferation and differentiation; PKCε inhibitors can be compared with isoform-selective controls (e.g., PKCα antisense transfection) .
- Cardiomyocytes : PKCε inhibitors mitigate ischemia-reperfusion injury by blocking mitochondrial translocation . Validate isoform expression via qPCR or immunoblotting before experimentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in PKC isoform-specific data across disease models?
- Methodological Answer : Contradictions often arise from isoform- and context-dependent roles. For instance:
- Pro-cancer vs. anti-cancer effects : PKCα downregulation promotes colon cancer proliferation , while PKCε inhibition reduces retinal hyperpermeability in diabetic retinopathy by blocking VEGF signaling . Use isoform-specific inhibitors (e.g., PKCε V1-1 peptide) alongside genetic knockdown (siRNA/shRNA) to isolate functions .
- Infection models : PKCε is upregulated in infected macrophages but suppressed in cancer. Employ dual-reporter assays (e.g., NF-κB and AP-1 luciferase) to dissect context-specific signaling .
Q. What strategies optimize PKC-ε inhibitor peptide synthesis and batch consistency for sensitive bioassays?
- Methodological Answer : Batch variability in peptide content, solubility, or impurities can affect reproducibility. Key steps include:
- Quality Control (QC) : Request HPLC (>95% purity) and mass spectrometry (MS) for sequence verification .
- TFA removal : For cell-based assays, ensure TFA content <1% to avoid cytotoxicity .
- Stability testing : Use circular dichroism (CD) to confirm secondary structure integrity under experimental conditions (e.g., serum-containing media) .
Q. How can PKC-ε translocation inhibitors be adapted for in vivo studies despite challenges in peptide stability and delivery?
- Methodological Answer : Peptide degradation and poor membrane permeability limit in vivo use. Solutions include:
- Lipid conjugation : Myristoylation (e.g., Myristoyl-MEK1 Derived Peptide Inhibitor) enhances cellular uptake .
- Nanoparticle encapsulation : Polymeric nanoparticles improve plasma stability and target tissue accumulation .
- Activity validation : Measure PKCε activity in target tissues via kinase assays (e.g., immunocomplex kinase assays for PKCε autophosphorylation) post-treatment .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of PKC-ε inhibitors in complex models?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values. For time-dependent effects (e.g., PKCε inhibition in macrophages), apply mixed-effects models to account for repeated measurements . Pair with pathway enrichment analysis (e.g., GSEA) to link PKCε inhibition to downstream signaling changes (e.g., ERK/MAPK suppression) .
Q. How do researchers differentiate off-target effects of PKC-ε inhibitors from isoform-specific actions?
- Methodological Answer :
- Scramble peptide controls : Compare results with scrambled-sequence peptides (e.g., PKCε Inhibitor Scramble Peptide T81450) to rule out nonspecific interactions .
- Isoform profiling : Use phosphoproteomics to map inhibitor-induced phosphorylation changes across all PKC isoforms (e.g., PKCα, β, δ) .
- Genetic validation : Correlate inhibitor effects with PKCε knockout/knockdown models .
Experimental Design Considerations
Q. What are critical controls for experiments using PKC-ε translocation inhibitors in mechanistic studies?
- Methodological Answer : Essential controls include:
- Negative control peptides : e.g., Bax inhibitor peptide negative control (TP22031315378-74-5) to assess baseline peptide toxicity .
- Pharmacological inhibitors : Compare with small-molecule PKC inhibitors (e.g., Gö6983) to validate peptide specificity .
- Time-course experiments : Monitor transient vs. sustained PKCε inhibition (e.g., 60–90 min post-treatment for peak kinase activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
